REACTION_CXSMILES
|
CS(Cl)(=O)=O.[CH2:6]([N:8]([CH2:11]C)[CH2:9][CH3:10])C.[N+:13]([C:16]1[CH:25]=C2[C:19]([CH2:20][CH2:21][CH2:22]C2O)=[CH:18][CH:17]=1)([O-:15])=[O:14]>O1CCCC1>[CH3:11][N:8]([CH3:6])[CH:9]1[C:10]2[C:19](=[CH:18][CH:17]=[C:16]([N+:13]([O-:15])=[O:14])[CH:25]=2)[CH2:20][CH2:21][CH2:22]1
|
Name
|
|
Quantity
|
0.16 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
0.29 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C2CCCC(C2=C1)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CUSTOM
|
Details
|
The insoluble matter was removed through filtration through Celite
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated away from the filtrate
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 3 mL of N,N-dimethylformamide
|
Type
|
ADDITION
|
Details
|
1.55 mL of 2 M dimethylamine/tetrahydrofuran solution was added to it
|
Type
|
STIRRING
|
Details
|
stirred overnight at 60° C
|
Duration
|
8 (± 8) h
|
Type
|
WAIT
|
Details
|
After left
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
water was added to the reaction solution
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and saturated saline water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated away
|
Type
|
CUSTOM
|
Details
|
the residue was purified through silica gel column chromatography (hexane/ethyl acetate)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1CCCC2=CC=C(C=C12)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |